Fbbbe

Description

Properties

IUPAC Name |

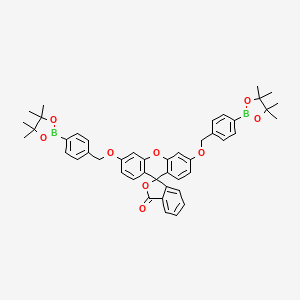

3',6'-bis[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methoxy]spiro[2-benzofuran-3,9'-xanthene]-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H46B2O9/c1-42(2)43(3,4)55-47(54-42)31-17-13-29(14-18-31)27-50-33-21-23-37-39(25-33)52-40-26-34(22-24-38(40)46(37)36-12-10-9-11-35(36)41(49)53-46)51-28-30-15-19-32(20-16-30)48-56-44(5,6)45(7,8)57-48/h9-26H,27-28H2,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKXLQKOGCSYSOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)COC3=CC4=C(C=C3)C5(C6=C(O4)C=C(C=C6)OCC7=CC=C(C=C7)B8OC(C(O8)(C)C)(C)C)C9=CC=CC=C9C(=O)O5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H46B2O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

764.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

FBBBE: A Technical Guide to its Discovery, Synthesis, and Application as a Fluorescent Probe for Intracellular Hydrogen Peroxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

FBBBE (3',6'-bis((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one) is a fluorescent probe designed for the selective detection of intracellular hydrogen peroxide (H₂O₂). It belongs to the Peroxyfluor family of sensors, which utilize a boronate deprotection mechanism for a highly specific and sensitive response to H₂O₂ over other reactive oxygen species (ROS).[1][2] This technical guide provides a comprehensive overview of the discovery, synthesis, and application of this compound, including detailed experimental protocols and quantitative data.

Discovery and Mechanism of Action

The discovery of this compound is rooted in the development of the Peroxyfluor series of fluorescent probes by the Chang group at the University of California, Berkeley. These probes were engineered to address the need for selective H₂O₂ detection in living cells. The core mechanism of this compound involves a chemoselective reaction where the boronate ester protecting groups are cleaved in the presence of H₂O₂, releasing the highly fluorescent fluorescein molecule. This "turn-on" fluorescence response allows for the sensitive imaging of H₂O₂ production in various biological contexts.[1][2][3]

The reaction is highly specific to H₂O₂. Studies on analogous compounds in the Peroxyfluor family, such as Peroxyfluor-1 (PF1), have demonstrated over a 500-fold higher response for H₂O₂ compared to other ROS like superoxide (O₂⁻), nitric oxide (NO), and hydroxyl radical (•OH).[1] This selectivity is crucial for accurately attributing the fluorescent signal to H₂O₂ in the complex cellular environment.

The general mechanism of this compound activation is depicted below:

Caption: Mechanism of this compound activation by intracellular H₂O₂.

Synthesis Pathway

The synthesis of this compound involves the protection of fluorescein with two boronate ester-containing benzyl groups. While the exact, step-by-step synthesis of this compound is not detailed in a single publication, a representative pathway can be constructed based on the synthesis of similar Peroxyfluor probes. The following is a logical synthesis workflow:

Caption: Logical workflow for the synthesis of this compound.

A detailed, generalized protocol for the synthesis of a bis-benzylated fluorescein derivative is as follows:

-

Dissolution: Dissolve fluorescein in an anhydrous polar aprotic solvent, such as dimethylformamide (DMF).

-

Addition of Base: Add a suitable base, for example, potassium carbonate (K₂CO₃), to the solution to deprotonate the hydroxyl groups of fluorescein.

-

Addition of Protecting Group: Add 4-(bromomethyl)phenylboronic acid pinacol ester to the reaction mixture. This will alkylate the deprotonated hydroxyl groups.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating for several hours to overnight, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the final this compound product.

Quantitative Data

The performance of this compound as a fluorescent probe is characterized by several key parameters. The following table summarizes the available quantitative data for this compound and related Peroxyfluor probes.

| Parameter | Value | Notes |

| Chemical Formula | C₄₆H₄₆B₂O₉ | |

| Molecular Weight | 764.47 g/mol | |

| CAS Number | 1522117-83-4 | |

| Excitation Maximum (λex) | ~480 nm | For the deprotected, fluorescent form (fluorescein).[4] |

| Emission Maximum (λem) | ~512 nm | For the deprotected, fluorescent form (fluorescein).[4] |

| Fluorescence Turn-On Response | Marked increase in intensity | In the presence of 10-200 µM H₂O₂.[4] |

| Linear Detection Range | Linear for 10-80 µM H₂O₂ | With 30 µM this compound.[5] |

| Selectivity | High for H₂O₂ over other ROS | Based on data from analogous Peroxyfluor probes.[1] |

Experimental Protocols

Preparation of this compound Stock and Working Solutions

This protocol is adapted from the product information for the Biological Hydrogen Peroxide Imaging Kit (this compound, CBBE).[4]

-

10 mM Stock Solution: Add 654 µL of anhydrous dimethyl sulfoxide (DMSO) to 5.0 mg of this compound. This solution should be aliquoted and stored at -20°C, protected from light.

-

5 mM Intermediate Solution: Dilute the 10 mM stock solution 1:1 with DMSO. This can also be stored at -20°C.

-

50 µM Working Solution: Add 10 µL of the 5 mM intermediate solution to 990 µL of a suitable buffer (e.g., 1X Phosphate-Buffered Saline, PBS, or cell culture medium without serum). This working solution should be prepared fresh on the day of the experiment. This results in a final DMSO concentration of 1% (v/v).

General Protocol for Intracellular H₂O₂ Imaging

This protocol is a generalized procedure based on the use of similar Peroxyfluor probes for cellular imaging.[6][7]

-

Cell Culture: Plate cells on a suitable imaging dish (e.g., glass-bottom dishes) and culture under standard conditions until they reach the desired confluency.

-

Cell Washing: Before loading the probe, wash the cells twice with a warm buffer such as PBS or serum-free medium.

-

Probe Loading: Add the freshly prepared this compound working solution to the cells and incubate for 5-30 minutes at 37°C, protected from light. The optimal incubation time may vary depending on the cell type.

-

Washing: After incubation, remove the loading solution and wash the cells 2-3 times with the warm buffer to remove any excess probe.

-

Induction of H₂O₂ Production (Optional): To induce H₂O₂ production, treat the cells with a known stimulus (e.g., a growth factor or a pharmacological agent).

-

Imaging: Image the cells using a fluorescence microscope equipped with appropriate filters for fluorescein (excitation ~480 nm, emission ~520 nm). Acquire images at different time points to monitor the change in fluorescence intensity.

Visualization of a Relevant Signaling Pathway

This compound is a tool to measure the presence of intracellular H₂O₂, a key molecule in oxidative stress signaling. The following diagram illustrates a simplified signaling pathway leading to and resulting from an increase in intracellular H₂O₂.

Caption: A simplified oxidative stress signaling pathway involving H₂O₂.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. A selective, cell-permeable optical probe for hydrogen peroxide in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Palette of Fluorescent Probes with Varying Emission Colors for Imaging Hydrogen Peroxide Signaling in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. technote.strem.com [technote.strem.com]

- 5. research-management.mq.edu.au [research-management.mq.edu.au]

- 6. glpbio.com [glpbio.com]

- 7. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to FBBBE: A Fluorescent Probe for Intracellular Hydrogen Peroxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

FBBBE, also known as Fluorescein bis(benzyl boronic ester), is a specialized chemical probe designed for the detection and imaging of intracellular hydrogen peroxide (H₂O₂). As a derivatized fluorescein compound, this compound operates on a "turn-on" fluorescence mechanism. In its native state, the probe is non-fluorescent. However, in the presence of intracellular H₂O₂, the boronic ester protecting groups are cleaved, releasing the highly fluorescent molecule, fluorescein. This reaction provides a direct and quantifiable signal corresponding to the levels of H₂O₂ within living cells. This guide details the biological activity, mechanism, and practical application of this compound as a tool for redox biology research.

Core Properties and Specifications

This compound is characterized by its specific photophysical and chemical properties that make it suitable for cellular imaging applications. The key specifications are summarized below.

| Property | Value | Reference |

| Chemical Name | 3',6'-bis((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one | [1] |

| Synonyms | Fluorescein bis(benzyl boronic ester) | [1] |

| CAS Number | 1522117-83-4 | [1] |

| Molecular Formula | C₄₆H₄₆B₂O₉ | [1] |

| Formula Weight | 764.5 g/mol | [1] |

| Excitation Maximum (post-reaction) | ~480 nm | [1][2] |

| Emission Maximum (post-reaction) | ~512 nm | [1][2] |

| Purity | ≥95% | [1] |

| Solubility | DMF: 30 mg/mL, DMSO: 25 mg/mL | [1] |

Biological Activity and Target

The primary biological activity of this compound is its chemoselective reaction with hydrogen peroxide.

-

Target: Intracellular Hydrogen Peroxide (H₂O₂).

-

Mechanism of Action: this compound functions as a pro-fluorophore. The boronic acid ester moieties on the benzyl ether protecting groups are highly reactive towards H₂O₂. This specific oxidation reaction cleaves the benzyl ether groups, liberating the fluorescein fluorophore. This deprotection mechanism is highly specific for H₂O₂, providing excellent selectivity over other reactive oxygen species (ROS) and reactive nitrogen species (RNS), which is a common challenge with other ROS probes. The reaction results in a significant increase in fluorescence intensity at 512 nm, enabling the sensitive detection of H₂O₂ in cellular environments.[2]

Signaling Pathway and Reaction Mechanism

The detection of H₂O₂ by this compound is a direct chemical reaction rather than an interaction with a biological signaling pathway. The process can be visualized as a two-step deprotection mechanism.

Caption: Reaction mechanism of this compound with hydrogen peroxide.

Experimental Protocols

Below are detailed protocols for the preparation and use of this compound for the detection of intracellular H₂O₂ in cultured cells.

Preparation of this compound Stock Solutions

It is crucial to prepare concentrated stock solutions in a suitable organic solvent, which can then be diluted to the final working concentration.

-

10 mM Stock Solution:

-

To one 5.0 mg vial of this compound (MW: 764.5 g/mol ), add 654 µL of high-quality, anhydrous DMSO.[2]

-

Vortex thoroughly until the solid is completely dissolved.

-

This yields a 10 mM stock solution. Aliquot into smaller volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles.[2]

-

Store these stock solutions at -20°C or -80°C, protected from light.[2][3] The solution is stable for at least one month at -20°C and six months at -80°C.[3]

-

-

5 mM Intermediate Stock:

Protocol for Cellular Staining and Fluorescence Microscopy

This protocol provides a general guideline for staining adherent cells. It should be optimized for specific cell types and experimental conditions.

-

Cell Plating: Plate cells (e.g., RAW 264.7 macrophages) in a glass-bottom dish suitable for fluorescence microscopy at a desired density (e.g., 250,000 cells per 35 mm dish) and allow them to adhere for at least 5 hours.[3]

-

Induction of Oxidative Stress (Optional): Treat cells with an agent known to induce H₂O₂ production (e.g., 1 µg/mL lipopolysaccharide (LPS) for 24 hours, or 100 µM H₂O₂ for 1 hour) to generate a positive control.[3] A vehicle control (e.g., PBS) should be run in parallel.[3]

-

Preparation of Staining Solution: Prepare a fresh working solution of this compound in a suitable buffer (e.g., Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)). For example, dilute the 5 mM stock solution to a final concentration of 50 µM in PBS. This results in a final DMSO concentration of 1% (v/v).[2] Note: The optimal this compound concentration may vary between 10-100 µM and should be determined empirically.

-

Cell Staining:

-

Remove the culture medium from the cells.

-

Wash the cells twice with warm PBS.

-

Add the this compound staining solution to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator.

-

-

Washing: Remove the staining solution and wash the cells twice with warm PBS to remove any excess probe.

-

Imaging:

-

Add fresh warm buffer or culture medium to the cells.

-

Image the cells immediately using a fluorescence microscope equipped with appropriate filters for fluorescein.

-

Excitation: ~480 nm

-

Emission: ~512 nm

-

Quantify the fluorescence intensity of individual cells or populations using appropriate image analysis software.

-

Experimental Workflow

The following diagram illustrates the general workflow for a cell-based H₂O₂ detection experiment using this compound.

Caption: General experimental workflow for intracellular H₂O₂ detection.

References

An In-depth Technical Guide to the Pharmacokinetics of Exemplar

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document is a hypothetical guide created to demonstrate a structured format for presenting pharmacokinetic data. The compound "Exemplar," its associated data, and experimental protocols are entirely fictional and intended for illustrative purposes only.

Executive Summary

This guide provides a comprehensive overview of the pharmacokinetic (PK) profile of Exemplar, a novel small molecule inhibitor of the fictitious enzyme "Kinase-Y." Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate is critical for its development and for predicting its safety and efficacy profile. The data presented herein are derived from a series of preclinical in vitro and in vivo studies designed to elucidate the complete PK profile of Exemplar. All quantitative data have been summarized in tabular format for clarity, and detailed experimental methodologies are provided. Furthermore, key processes and workflows are visualized using diagrams to facilitate understanding.

Pharmacokinetic Data Summary

The pharmacokinetic parameters of Exemplar were evaluated in three preclinical species: mouse, rat, and cynomolgus monkey. The following tables summarize the key findings from these studies.

Table 1: Single-Dose Intravenous (IV) Pharmacokinetic Parameters of Exemplar

| Parameter | Mouse (1 mg/kg) | Rat (1 mg/kg) | Cynomolgus Monkey (0.5 mg/kg) |

| CL (mL/min/kg) | 15.2 ± 2.1 | 10.5 ± 1.8 | 5.3 ± 0.9 |

| Vss (L/kg) | 2.5 ± 0.4 | 1.8 ± 0.3 | 0.9 ± 0.2 |

| t½ (h) | 2.0 ± 0.3 | 2.8 ± 0.5 | 2.7 ± 0.4 |

| AUCinf (ng·h/mL) | 658 ± 92 | 952 ± 161 | 1572 ± 283 |

CL: Clearance; Vss: Volume of distribution at steady state; t½: Half-life; AUCinf: Area under the curve from time zero to infinity. Data are presented as mean ± standard deviation.

Table 2: Single-Dose Oral (PO) Pharmacokinetic Parameters of Exemplar

| Parameter | Mouse (10 mg/kg) | Rat (10 mg/kg) | Cynomolgus Monkey (5 mg/kg) |

| Cmax (ng/mL) | 850 ± 150 | 1120 ± 210 | 980 ± 180 |

| Tmax (h) | 0.5 | 1.0 | 1.5 |

| AUC0-t (ng·h/mL) | 3290 ± 560 | 5980 ± 950 | 7150 ± 1230 |

| F (%) | 50 ± 8 | 63 ± 10 | 91 ± 15 |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC0-t: Area under the curve from time zero to the last measurable concentration; F: Bioavailability. Data are presented as mean ± standard deviation.

Table 3: In Vitro ADME Profile of Exemplar

| Parameter | Result |

| Plasma Protein Binding (%) | 98.5 (Human), 97.2 (Rat), 99.1 (Monkey) |

| Blood-to-Plasma Ratio | 0.85 |

| Caco-2 Permeability (Papp, A→B) | 25 x 10⁻⁶ cm/s |

| CYP450 Inhibition (IC50, µM) | >50 for all major isoforms |

| Primary Metabolizing Enzymes | CYP3A4, UGT1A1 |

| Hepatocyte Stability (t½, min) | 110 (Human), 85 (Rat) |

Experimental Protocols

In Vivo Pharmacokinetic Studies

Animals: Male CD-1 mice (n=3 per group), Sprague-Dawley rats (n=3 per group), and cynomolgus monkeys (n=3 per group) were used. Animals were fasted overnight prior to dosing.

Dosing: For intravenous administration, Exemplar was formulated in 10% DMSO, 40% PEG400, and 50% saline and administered as a bolus dose via the tail vein (mice, rats) or cephalic vein (monkeys). For oral administration, Exemplar was formulated in 0.5% methylcellulose and administered via oral gavage.

Sample Collection: Serial blood samples (approximately 0.1 mL) were collected from the saphenous vein (mice, rats) or femoral vein (monkeys) at pre-dose and at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Blood was collected into tubes containing K2EDTA and centrifuged at 2000 x g for 10 minutes to obtain plasma.

Bioanalysis: Plasma concentrations of Exemplar were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The lower limit of quantification (LLOQ) was 1 ng/mL.

Pharmacokinetic Analysis: PK parameters were calculated using non-compartmental analysis (NCA) with Phoenix WinNonlin software.

Caco-2 Permeability Assay

Cell Culture: Caco-2 cells were seeded onto 24-well Transwell® plates and cultured for 21 days to allow for differentiation into a confluent monolayer.

Assay Protocol: The integrity of the cell monolayer was confirmed by measuring the transepithelial electrical resistance (TEER). Exemplar (10 µM) was added to the apical (A) side, and samples were taken from the basolateral (B) side at various time points. The apparent permeability coefficient (Papp) was calculated.

Caption: Workflow for the Caco-2 permeability assay.

Metabolic Pathways and Potential Drug-Drug Interactions

In vitro studies using human liver microsomes and recombinant CYP enzymes identified CYP3A4 as the primary cytochrome P450 enzyme responsible for the oxidative metabolism of Exemplar. Glucuronidation, mediated by UGT1A1, was identified as a secondary metabolic pathway. Exemplar did not show significant inhibition of major CYP450 enzymes at concentrations up to 50 µM, suggesting a low potential for clinically relevant drug-drug interactions (DDIs) as a perpetrator drug.

Caption: Metabolic pathways of Exemplar.

Logical Framework for Formulation Development

Based on the initial pharmacokinetic and physicochemical properties of Exemplar, a decision-making framework was established for the development of an oral formulation. The high permeability and moderate bioavailability suggested that solubility enhancement would be a key factor for improving oral absorption.

Caption: Decision tree for oral formulation strategy.

Fbbbe (Fluorescein bis(benzyl boronic ester)): A Technical Guide to its Safety and Toxicity Profile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of the currently available safety and toxicity information for Fbbbe (Fluorescein bis(benzyl boronic ester)). The information is intended for research and development purposes only. This compound is not for human or veterinary use. A comprehensive toxicological evaluation has not been published, and this substance should be handled with care, treating it as a potentially hazardous material.

Introduction

This compound, chemically known as Fluorescein bis(benzyl boronic ester), is a fluorescent probe designed for the detection of intracellular hydrogen peroxide (H₂O₂). Its mechanism relies on the chemoselective oxidation of the boronic ester moieties by H₂O₂, which leads to the release of the highly fluorescent compound, fluorescein. This property makes it a valuable tool in studying oxidative stress in biological systems. This guide provides an in-depth overview of the known safety and toxicity profile of this compound, based on available data sheets and related scientific literature.

Physicochemical Properties

A clear understanding of the physicochemical properties of a compound is fundamental to assessing its toxicological profile.

| Property | Value | Reference |

| Chemical Name | 3',6'-bis((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one | [1] |

| Synonyms | This compound, Fluorescein bis(benzyl boronic ester) | [1] |

| CAS Number | 1522117-83-4 | [1] |

| Molecular Formula | C₄₆H₄₆B₂O₉ | [1] |

| Molecular Weight | 764.5 g/mol | [1] |

| Appearance | Crystalline solid | [2] |

| Solubility | Soluble in DMSO and DMF | [2] |

Toxicological Profile Summary

The available toxicological data for this compound is limited. The primary source of direct safety information comes from the Safety Data Sheet (SDS) provided by chemical suppliers. It is crucial to note a contradiction between the formal classification in the SDS and the general handling warnings provided on product information sheets.

| Parameter | Finding | Source |

| GHS Classification | Not classified as a hazardous substance. | [1] |

| Acute Toxicity | No quantitative data (e.g., LD50) available. The SDS states no special first-aid measures are required. | [1] |

| Skin Corrosion/Irritation | Not expected to be an irritant. | [1] |

| Eye Damage/Irritation | Not expected to be an irritant. | [1] |

| Sensitization | No sensitizing effects are known. | [1] |

| Carcinogenicity | Not listed by IARC or NTP. No data available. | [1] |

| Mutagenicity | No data available. | |

| Reproductive Toxicity | No data available. |

Note: A product information sheet from a supplier advises that the "material should be considered hazardous until further information becomes available" and warns against ingestion, inhalation, and contact with skin or eyes[2]. This precautionary approach is recommended.

One study on a similar fluorescein-boronate probe (Fl-B) indicated that it was not toxic to cells at concentrations up to 1 mM for 24 hours[2]. While not directly applicable to this compound, this suggests that the general class of compounds may have low acute cytotoxicity at typical experimental concentrations.

Experimental Protocols for Toxicological Assessment

Given the absence of specific published toxicological studies for this compound, this section outlines generalized, standard protocols for key in-vitro and in-vivo toxicological assays that would be necessary to build a comprehensive safety profile.

In-Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration at which a substance exhibits toxicity to cultured cells.

-

Cell Culture: Plate a suitable cell line (e.g., HepG2 for liver toxicity, or the cell line of intended experimental use) in a 96-well plate and incubate for 24 hours to allow for cell attachment.

-

Compound Exposure: Prepare a serial dilution of this compound in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 (the concentration at which 50% of cell viability is inhibited) can then be determined.

Bacterial Reverse Mutation Test (Ames Test)

This assay assesses the mutagenic potential of a substance.

-

Bacterial Strains: Use several strains of Salmonella typhimurium and Escherichia coli with known mutations in the histidine and tryptophan operons, respectively.

-

Metabolic Activation: Conduct the assay with and without a metabolic activation system (S9 fraction from rat liver) to assess the mutagenicity of the parent compound and its metabolites.

-

Exposure: Mix the test compound at various concentrations, the bacterial culture, and the S9 mix (if applicable) in molten top agar.

-

Plating: Pour the mixture onto minimal glucose agar plates.

-

Incubation: Incubate the plates for 48-72 hours at 37°C.

-

Scoring: Count the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid).

-

Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

Signaling Pathways and Mechanism of Action

The primary mechanism of action of this compound is its reaction with intracellular hydrogen peroxide. This is not a pharmacological signaling pathway in the traditional sense, but rather a chemical reaction that leads to a detectable signal.

References

Methodological & Application

Application Notes and Protocol for Administration of a Novel Kinase Inhibitor in a Murine Xenograft Model

Disclaimer: The compound "Fbbbe" is a fluorescein derivative utilized for imaging intracellular hydrogen peroxide production.[] There is no available scientific literature detailing its use as a therapeutic agent in animal models. Therefore, this document provides a generalized protocol for a hypothetical therapeutic agent, hereafter referred to as "Compound-X," to serve as a template for researchers.

Abstract

This document provides a detailed protocol for the administration of Compound-X, a hypothetical inhibitor of the MAPK/ERK signaling pathway, in a subcutaneous xenograft mouse model. It includes procedures for formulation, administration, and monitoring, along with templates for data presentation and visualization of the associated signaling pathway and experimental workflow. This guide is intended for researchers, scientists, and drug development professionals engaged in preclinical in vivo studies.

Hypothetical Mechanism of Action: MAPK/ERK Pathway Inhibition

Compound-X is a potent and selective small molecule inhibitor of MEK1/2, key kinases in the Ras/Raf/MEK/ERK signaling pathway. By binding to and inhibiting MEK, Compound-X prevents the phosphorylation and activation of ERK1/2. The subsequent downstream signaling cascade, which is often constitutively active in many human cancers and promotes cell proliferation, survival, and differentiation, is thereby blocked.

Caption: Hypothetical signaling pathway of Compound-X.

Quantitative Data Summary

Effective data management is crucial for the interpretation of study outcomes. All quantitative data should be organized into clear, concise tables.

Table 1: Hypothetical Pharmacokinetic Parameters of Compound-X in Nude Mice

| Parameter | Unit | Value (Mean ± SD, n=3) |

| Route of Administration | - | Intraperitoneal (I.P.) |

| Dose | mg/kg | 25 |

| Cmax (Maximum Concentration) | ng/mL | 1,250 ± 150 |

| Tmax (Time to Cmax) | hours | 1.0 ± 0.25 |

| AUC (0-24h) | ng·h/mL | 8,500 ± 950 |

| T½ (Half-life) | hours | 6.5 ± 1.2 |

Table 2: Hypothetical Efficacy of Compound-X in A375 Xenograft Model

| Group | Dose (mg/kg, I.P., QD) | Day 21 Mean Tumor Volume (mm³ ± SEM) | Percent Tumor Growth Inhibition (%) | Day 21 Mean Body Weight (g ± SEM) |

| Vehicle | 0 | 1500 ± 120 | 0 | 22.5 ± 0.8 |

| Compound-X | 10 | 825 ± 95 | 45 | 22.1 ± 0.7 |

| Compound-X | 25 | 375 ± 60 | 75 | 21.8 ± 0.9 |

Experimental Protocol: In Vivo Efficacy Study

This protocol details the administration of Compound-X to immunodeficient mice bearing subcutaneous human tumor xenografts.

4.1 Materials and Reagents

-

Compound-X

-

Vehicle solution (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% Saline)

-

6-8 week old female athymic nude mice

-

A375 human melanoma cells

-

Sterile phosphate-buffered saline (PBS)

-

Matrigel

-

Syringes (1 mL) and needles (27G)

-

Calipers for tumor measurement

-

Analytical balance

4.2 Animal Handling and Acclimatization

-

House animals in a specific pathogen-free (SPF) environment.

-

Provide ad libitum access to food and water.

-

Allow a minimum of 7 days for acclimatization before study initiation.

-

All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

4.3 Tumor Cell Implantation

-

Culture A375 cells under standard conditions.

-

Harvest cells during the logarithmic growth phase.

-

Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.

4.4 Formulation of Compound-X

-

On each day of dosing, prepare the formulation fresh.

-

Weigh the required amount of Compound-X.

-

Dissolve in the appropriate vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% Saline) with vortexing and/or sonication until fully dissolved.

-

The final concentration should be calculated based on the mean body weight of the cohort to ensure a dosing volume of 10 mL/kg.

4.5 Administration of Compound-X

-

Monitor tumor growth daily. When tumors reach a mean volume of 100-150 mm³, randomize animals into treatment groups (n=8-10 per group).

-

Record the body weight of each animal.

-

Administer the calculated dose of Compound-X or Vehicle via intraperitoneal (I.P.) injection once daily (QD).

-

Monitor animals for any signs of toxicity or adverse reactions post-injection.

4.6 Monitoring and Endpoints

-

Measure tumor dimensions using calipers twice weekly. Calculate tumor volume using the formula: (Length x Width²)/2.

-

Record body weights twice weekly as an indicator of general health and toxicity.

-

The study endpoint is reached when mean tumor volume in the vehicle group reaches approximately 1500 mm³ or at a pre-determined time point (e.g., 21 days).

-

Euthanize all animals according to IACUC guidelines for tissue collection and further analysis.

Caption: Workflow for a preclinical xenograft study.

References

Application Notes and Protocols for In Vivo Studies of Fluorescent Probes

Disclaimer: The following application notes and protocols are generalized for in vivo studies of fluorescent probes. A thorough literature search did not yield any specific in vivo studies, dosage, or concentration data for a compound named "Fbbbe." The information provided below is based on general knowledge and common practices for in vivo imaging and drug administration in animal models. Researchers should conduct dose-response and toxicity studies to determine the optimal and safe dosage for any new compound, including fluorescent probes, before commencing efficacy studies.

Introduction

Fluorescent probes are valuable tools for the non-invasive imaging of biological processes in living organisms. Their application in in vivo studies allows for the real-time monitoring of cellular and molecular events, providing critical insights into disease mechanisms and drug efficacy. The successful application of these probes in vivo is contingent on careful consideration of their physicochemical properties, dosage, administration route, and potential toxicity. This document provides a general framework for designing and executing in vivo studies using fluorescent probes.

General Considerations for In Vivo Fluorescent Probe Studies

Several factors must be considered when planning an in vivo study with a fluorescent probe. These include the choice of animal model, the route of administration, and the determination of appropriate dosage and concentration.

Animal Models: The choice of animal model depends on the biological question being investigated. Common models include mice and rats due to their genetic tractability and well-characterized physiology.[1][2][3]

Routes of Administration: The route of administration influences the bioavailability and biodistribution of the probe. Common routes for systemic delivery include:

-

Intravenous (IV): Injected directly into a vein, providing rapid and complete systemic distribution.[1][3]

-

Intraperitoneal (IP): Injected into the abdominal cavity, leading to rapid absorption into the bloodstream.[1][3]

-

Subcutaneous (SC): Injected under the skin, resulting in slower, more sustained absorption.[1][3]

-

Oral (PO): Administered by mouth, typically via gavage. This route is less common for fluorescent probes due to potential issues with absorption and metabolism in the gastrointestinal tract.[1][3]

The choice of administration route should be guided by the target organ or tissue and the desired pharmacokinetic profile of the probe.[2][4]

Hypothetical Dosing and Concentration Guidelines

Without specific data for "this compound," it is impossible to provide precise dosage and concentration information. The following table outlines general considerations and starting points for determining the appropriate dosage of a novel fluorescent probe for in vivo studies.

| Parameter | General Recommendation | Rationale |

| Initial Dose Range Finding | 1 - 10 mg/kg body weight | A common starting range for many small molecules in mice. The optimal dose will depend on the probe's potency, toxicity, and imaging characteristics. |

| Vehicle Selection | Saline, PBS, or a solution containing a solubilizing agent (e.g., DMSO, Cremophor EL) | The vehicle should be non-toxic and capable of dissolving the probe at the desired concentration. The final concentration of organic solvents should be minimized. |

| Concentration of Stock Solution | 1 - 10 mg/mL | A concentrated stock solution allows for the administration of a small injection volume. Solubility of the compound may be a limiting factor.[5] |

| Injection Volume | 100 - 200 µL for mice (IV, IP) | Keeping the injection volume low minimizes physiological disturbance to the animal.[2] |

Note: The above values are illustrative. It is critical to perform a thorough literature review for similar compounds and conduct pilot studies to determine the optimal and non-toxic dose for the specific fluorescent probe and animal model being used.

Experimental Protocols

The following are hypothetical protocols for the preparation and administration of a fluorescent probe for in vivo imaging studies.

Preparation of Dosing Solution

-

Determine the required dose and concentration. Based on the desired mg/kg dose and the average weight of the animals, calculate the total amount of the fluorescent probe needed.

-

Weigh the fluorescent probe. Accurately weigh the required amount of the probe in a sterile microcentrifuge tube.

-

Dissolve the probe. Add the appropriate vehicle to the tube. If the probe has low aqueous solubility, first dissolve it in a minimal amount of a suitable organic solvent (e.g., DMSO) and then dilute it with saline or PBS to the final desired concentration. Ensure the final concentration of the organic solvent is low (typically <10%) to avoid toxicity.

-

Vortex and/or sonicate. Mix the solution thoroughly to ensure the probe is completely dissolved.

-

Sterile filter. If administering intravenously, filter the solution through a 0.22 µm syringe filter to ensure sterility.

Animal Administration

The following protocol describes intravenous administration via the tail vein in a mouse, a common procedure for achieving systemic delivery.[2][3]

-

Animal Preparation: Anesthetize the mouse using an approved anesthetic protocol. Place the mouse on a warming pad to maintain body temperature.

-

Tail Vein Visualization: Gently warm the tail with a heat lamp or warm water to dilate the lateral tail veins.

-

Injection: Using a sterile insulin syringe with a fine-gauge needle (e.g., 27-30G), slowly inject the prepared dosing solution into one of the lateral tail veins.

-

Monitoring: Monitor the animal for any adverse reactions during and after the injection. Once the procedure is complete, allow the animal to recover from anesthesia in a clean, warm cage.

Visualization and Analysis

In Vivo Imaging Workflow

The following diagram illustrates a typical workflow for an in vivo imaging experiment using a fluorescent probe.

References

Application Notes and Protocols for Western Blot Analysis of Fbbbe-Treated Cells

<

Audience: Researchers, scientists, and drug development professionals.

Introduction: This document provides a comprehensive protocol for performing Western blot analysis on cells treated with the hypothetical drug "Fbbbe." this compound is postulated to be a small molecule inhibitor targeting the MAPK/ERK signaling pathway, a critical regulator of cell proliferation, differentiation, and survival. Dysregulation of this pathway is implicated in various diseases, including cancer. This protocol details the steps from cell culture and treatment to data analysis and interpretation, enabling researchers to investigate the effects of this compound on key proteins within this pathway.

Core Principles of Western Blotting: Western blotting is a widely used technique to detect specific proteins in a sample.[1][2][3] The process involves several key stages:

-

Sample Preparation: Extraction of proteins from cells or tissues.

-

Gel Electrophoresis (SDS-PAGE): Separation of proteins based on their molecular weight.[4][5][6]

-

Protein Transfer: Transfer of separated proteins from the gel to a solid membrane (e.g., PVDF or nitrocellulose).[4][7]

-

Immunodetection: Probing the membrane with antibodies specific to the target protein.[8][9]

I. Experimental Protocols

A. Cell Culture and this compound Treatment

-

Cell Seeding: Plate cells (e.g., HeLa or A549) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

-

Cell Treatment: The following day, treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) for a predetermined duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO) at the same concentration as the highest this compound dose.

B. Protein Extraction (Lysis)

-

Cell Washing: After treatment, place the culture dishes on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).[10]

-

Lysis Buffer Addition: Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to each well.[10][11][12][13][14] A common volume is 100 µL per well of a 6-well plate.[15][16]

-

Cell Scraping: Use a cold plastic cell scraper to scrape the adherent cells off the dish.[10]

-

Lysate Collection: Transfer the cell lysate to a pre-chilled microcentrifuge tube.[10][11]

-

Incubation and Agitation: Agitate the lysate for 30 minutes at 4°C to ensure complete lysis.[10][14]

-

Centrifugation: Centrifuge the tubes at high speed (e.g., 16,000 x g) for 20 minutes at 4°C to pellet the cell debris.[10][14]

-

Supernatant Collection: Carefully collect the supernatant, which contains the soluble proteins, and transfer it to a fresh, pre-chilled tube.[10][14] Store the lysate at -80°C for long-term use or keep on ice for immediate protein quantification.

C. Protein Quantification (BCA Assay)

The Bicinchoninic Acid (BCA) assay is a sensitive method for quantifying total protein concentration.[17]

-

Prepare BSA Standards: Prepare a series of Bovine Serum Albumin (BSA) standards with known concentrations (e.g., 0 to 2 mg/mL).[17][18]

-

Prepare BCA Working Reagent: Mix 50 parts of BCA Reagent A with 1 part of BCA Reagent B.[17][19]

-

Sample and Standard Loading: Pipette 10-25 µL of each standard and unknown protein sample into separate wells of a 96-well microplate.[17][20]

-

Add Working Reagent: Add 200 µL of the BCA working reagent to each well.[17][19][20]

-

Incubation: Incubate the plate at 37°C for 30 minutes.[17][19][20]

-

Absorbance Measurement: Cool the plate to room temperature and measure the absorbance at 562 nm using a microplate reader.[17][19]

-

Calculate Protein Concentration: Plot a standard curve using the absorbance values of the BSA standards and determine the protein concentration of the unknown samples.[17][19]

D. SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)

-

Sample Preparation:

-

Based on the protein quantification results, dilute the lysates to the same concentration in lysis buffer.

-

Mix the diluted lysate with an equal volume of 2x Laemmli sample buffer containing a reducing agent like β-mercaptoethanol.[5][14]

-

Boil the samples at 95-100°C for 5 minutes to denature the proteins.[10][15]

-

Centrifuge the samples briefly to pellet any insoluble material.[10]

-

-

Gel Loading: Load equal amounts of protein (typically 20-30 µg) into the wells of a polyacrylamide gel. Include a pre-stained molecular weight marker in one lane to monitor protein separation and transfer efficiency.[5][15]

-

Electrophoresis: Run the gel in 1x running buffer at a constant voltage (e.g., 100-150V) until the dye front reaches the bottom of the gel.[1]

E. Protein Transfer (Electroblotting)

-

Membrane Activation: If using a polyvinylidene difluoride (PVDF) membrane, activate it by soaking in methanol for a few minutes, followed by equilibration in transfer buffer. Nitrocellulose membranes do not require methanol activation.[4]

-

Assemble Transfer Sandwich: Assemble the transfer stack in the following order: sponge, filter paper, gel, membrane, filter paper, sponge. Ensure there are no air bubbles between the gel and the membrane.

-

Electrotransfer: Place the sandwich into a transfer apparatus filled with cold transfer buffer and transfer the proteins from the gel to the membrane by applying an electric current.[7] Transfer conditions (voltage and time) will vary depending on the size of the proteins and the transfer system used.

F. Immunodetection

-

Blocking: After transfer, wash the membrane briefly with Tris-buffered saline with 0.1% Tween-20 (TBST). Then, block the membrane for 1 hour at room temperature in a blocking solution (e.g., 5% non-fat dry milk or 5% BSA in TBST) to prevent non-specific antibody binding.[1][14][15]

-

Primary Antibody Incubation: Dilute the primary antibody against the protein of interest (e.g., phospho-ERK, total ERK, GAPDH) in the blocking buffer at the manufacturer's recommended dilution. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[1][15]

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[1][15]

-

Secondary Antibody Incubation: Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[1][8][14]

-

Final Washes: Wash the membrane again three times for 10 minutes each with TBST.

-

Signal Detection:

G. Stripping and Re-probing (Optional)

If you need to probe for another protein on the same membrane, you can strip the bound antibodies.[22][23]

-

Washing: Wash the membrane in TBST after signal detection.

-

Stripping: Incubate the membrane in a stripping buffer (commercially available or self-made) for a specified time at room temperature or with heating, according to the manufacturer's protocol.

-

Washing: Wash the membrane thoroughly with TBST.

-

Blocking and Re-probing: Block the membrane again and proceed with the immunodetection protocol for the next primary antibody.

II. Data Presentation

Summarize quantitative data from densitometry analysis in tables for clear comparison. Normalize the band intensity of the target protein to a loading control (e.g., GAPDH or β-actin) to account for variations in protein loading.[24][25][26]

Table 1: Effect of this compound on p-ERK/Total ERK Ratio

| This compound Concentration (µM) | Normalized p-ERK Intensity | Normalized Total ERK Intensity | p-ERK / Total ERK Ratio | Fold Change vs. Control |

| 0 (Control) | 1.00 | 1.00 | 1.00 | 1.0 |

| 1 | 0.85 | 1.02 | 0.83 | 0.83 |

| 5 | 0.62 | 0.98 | 0.63 | 0.63 |

| 10 | 0.41 | 1.01 | 0.41 | 0.41 |

| 25 | 0.25 | 0.99 | 0.25 | 0.25 |

| 50 | 0.15 | 1.03 | 0.15 | 0.15 |

Table 2: Reagents and Buffers

| Reagent/Buffer | Composition |

| RIPA Lysis Buffer | 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, protease and phosphatase inhibitors |

| 2x Laemmli Sample Buffer | 4% SDS, 20% glycerol, 10% 2-mercaptoethanol, 0.004% bromophenol blue, 125 mM Tris-HCl (pH 6.8) |

| 10x Running Buffer | 250 mM Tris, 1.92 M glycine, 1% SDS |

| Transfer Buffer | 25 mM Tris, 192 mM glycine, 20% methanol |

| TBST | 20 mM Tris (pH 7.5), 150 mM NaCl, 0.1% Tween-20 |

| Blocking Buffer | 5% non-fat dry milk or 5% BSA in TBST |

III. Visualization of Workflows and Pathways

References

- 1. bosterbio.com [bosterbio.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Western Blot Video Protocol | Proteintech Group [ptglab.com]

- 4. bostonbioproducts.com [bostonbioproducts.com]

- 5. SDS-PAGE Protocol | Rockland [rockland.com]

- 6. cdn.hellobio.com [cdn.hellobio.com]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. m.youtube.com [m.youtube.com]

- 9. Western Blot Protocol | Proteintech Group [ptglab.com]

- 10. WB检测样本前处理:细胞裂解和蛋白提取 [sigmaaldrich.com]

- 11. Cellular protein extraction and Western blotting using dry transfer (iBlot system) [protocols.io]

- 12. Lysate preparation protocol for western blotting | Abcam [abcam.com]

- 13. bio-rad.com [bio-rad.com]

- 14. SDS-PAGE & Western Blot Protocol (NBP1-54576): Novus Biologicals [novusbio.com]

- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 16. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]

- 17. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]

- 18. Pierce BCA Protein Assay Protocol [protocols.io]

- 19. qb3.berkeley.edu [qb3.berkeley.edu]

- 20. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 21. m.youtube.com [m.youtube.com]

- 22. youtube.com [youtube.com]

- 23. youtube.com [youtube.com]

- 24. azurebiosystems.com [azurebiosystems.com]

- 25. youtube.com [youtube.com]

- 26. youtube.com [youtube.com]

Application Notes and Protocols for Fluorophores in Immunofluorescence Staining

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the principles and techniques of immunofluorescence (IF) staining, with a focus on the selection and use of common fluorophores. Detailed protocols are provided to guide researchers in achieving high-quality, reproducible results.

Immunofluorescence is a powerful technique used to visualize the localization of specific proteins or other antigens within cells or tissues.[1][2][3][4] This is achieved by using antibodies that are either directly conjugated to a fluorescent dye (direct IF) or are detected by a secondary antibody that is fluorescently labeled (indirect IF).[1][4][5][6] The choice of fluorophore is critical for the success of an immunofluorescence experiment, influencing factors such as signal brightness, photostability, and the potential for multiplexing.[3]

Common Fluorophores for Immunofluorescence

A variety of fluorophores are available for immunofluorescence, each with its own spectral properties. The selection of an appropriate fluorophore depends on the specific application, the available microscope filters, and the potential for spectral overlap with other fluorophores in multi-color experiments.[3]

| Fluorophore | Excitation (nm) | Emission (nm) | Color | Key Characteristics |

| DAPI | 358 | 461 | Blue | A common nuclear counterstain that binds to DNA.[2] |

| FITC (Fluorescein Isothiocyanate) | 495 | 519 | Green | A widely used and cost-effective green fluorophore, though prone to photobleaching.[2][3][4][5] |

| TRITC (Tetramethylrhodamine Isothiocyanate) | 557 | 576 | Red | A popular red-orange fluorophore, often used in combination with FITC.[2][3][4] |

| Alexa Fluor 488 | 495 | 519 | Green | A bright and photostable alternative to FITC.[3] |

| Alexa Fluor 594 | 590 | 617 | Red | A bright and photostable red fluorophore. |

| Cy3 | 550 | 570 | Orange | A bright and photostable orange dye.[5] |

| Cy5 | 650 | 670 | Far-Red | A far-red dye useful for multiplexing and for samples with high autofluorescence.[5] |

Experimental Protocols

Protocol 1: Indirect Immunofluorescence Staining of Adherent Cells

This protocol outlines the steps for staining adherent cells grown on coverslips.

Materials:

-

Phosphate-Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS (Permeabilization Buffer)

-

Blocking Buffer (e.g., 1% BSA or 5% normal goat serum in PBS)

-

Primary Antibody (specific to the target antigen)

-

Fluorophore-conjugated Secondary Antibody (specific to the host species of the primary antibody)

-

DAPI solution (for nuclear counterstaining)

-

Antifade Mounting Medium

Procedure:

-

Cell Culture: Grow cells on sterile glass coverslips in a petri dish until they reach the desired confluency.

-

Fixation: Gently wash the cells with PBS. Fix the cells by incubating with 4% PFA for 10-15 minutes at room temperature.[7]

-

Washing: Wash the cells three times with PBS for 5 minutes each.[7]

-

Permeabilization: If the target protein is intracellular, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.[7]

-

Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating with Blocking Buffer for 30-60 minutes at room temperature.[8]

-

Primary Antibody Incubation: Dilute the primary antibody to its optimal concentration in Blocking Buffer. Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.[1][8][9]

-

Washing: Wash the cells three times with PBS for 5 minutes each.[8]

-

Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.[8]

-

Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

-

Counterstaining: Incubate the cells with DAPI solution for 5 minutes to stain the nuclei.

-

Washing: Wash the cells two times with PBS.

-

Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.[9]

-

Imaging: Visualize the staining using a fluorescence microscope with the appropriate filters for the chosen fluorophores.

Protocol 2: Direct Immunofluorescence Staining

This protocol is a more streamlined process where the primary antibody is directly conjugated to a fluorophore.

Materials:

-

Phosphate-Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS (Permeabilization Buffer)

-

Blocking Buffer (e.g., 1% BSA or 5% normal goat serum in PBS)

-

Fluorophore-conjugated Primary Antibody

-

DAPI solution

-

Antifade Mounting Medium

Procedure:

-

Cell Culture and Fixation: Follow steps 1-3 from the indirect immunofluorescence protocol.

-

Permeabilization (if necessary): Follow step 4 from the indirect immunofluorescence protocol.

-

Blocking: Follow step 5 from the indirect immunofluorescence protocol.

-

Primary Antibody Incubation: Dilute the fluorophore-conjugated primary antibody in Blocking Buffer. Incubate the cells for 1 hour at room temperature, protected from light.

-

Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

-

Counterstaining and Mounting: Follow steps 10-12 from the indirect immunofluorescence protocol.

-

Imaging: Visualize the staining using a fluorescence microscope.

Diagrams

References

- 1. usbio.net [usbio.net]

- 2. nanostring.com [nanostring.com]

- 3. Immunofluorescence staining | Abcam [abcam.com]

- 4. An introduction to Performing Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Immunofluorescence Technique | Rockland [rockland.com]

- 6. Immunofluorescence - Wikipedia [en.wikipedia.org]

- 7. ibidi.com [ibidi.com]

- 8. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]

- 9. Protocol: Immunofluorescence Staining of Cells for Microscopy - Biotium [biotium.com]

Application Note: Quantitative and Qualitative Analysis of Fbbbe and its Metabolites in Human Plasma using LC-MS/MS

An initial search for "Fbbbe" and its metabolites did not yield any specific results for a known compound. Therefore, this document will serve as a detailed template for an application note and protocol for a hypothetical drug, referred to as "this compound" (a Fictitious Bioactive compound for biomedical evaluation). This guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive framework for the mass spectrometry-based analysis of a novel compound and its metabolites.

Introduction

This compound is a novel therapeutic agent under investigation for its potential role in modulating kinase signaling pathways. Understanding its absorption, distribution, metabolism, and excretion (ADME) profile is critical for preclinical and clinical development. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of this compound and its primary metabolites, M1 (Hydroxy-Fbbbe) and M2 (this compound-glucuronide), in human plasma. The method is suitable for pharmacokinetic (PK) studies and metabolite identification.

Experimental Protocols

1. Sample Preparation: Solid-Phase Extraction (SPE)

-

Objective: To extract this compound and its metabolites from human plasma and remove proteins and phospholipids.

-

Materials:

-

Human plasma (K2-EDTA)

-

This compound, M1, and M2 analytical standards

-

Internal Standard (IS): this compound-d4

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic Acid

-

SPE Cartridges (e.g., Oasis HLB, 30 mg, 1 cc)

-

-

Protocol:

-

Thaw plasma samples and standards to room temperature.

-

Spike 100 µL of plasma with 10 µL of Internal Standard working solution (500 ng/mL this compound-d4).

-

Add 200 µL of 0.1% formic acid in water and vortex for 10 seconds.

-

Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the pre-treated plasma sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water.

-

Elute the analytes with 1 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of 50:50 methanol/water and transfer to an autosampler vial for LC-MS/MS analysis.

-

2. Liquid Chromatography (LC) Method

-

System: Waters ACQUITY UPLC I-Class

-

Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

LC Gradient:

Time (min) %A %B Curve 0.0 95 5 6 0.5 95 5 6 2.5 20 80 6 3.0 5 95 6 3.5 5 95 6 3.6 95 5 6 | 5.0 | 95 | 5 | 6 |

3. Mass Spectrometry (MS) Method

-

System: Sciex QTRAP 6500+

-

Ionization Source: Electrospray Ionization (ESI), Positive Mode

-

Ion Source Gas 1: 50 psi

-

Ion Source Gas 2: 60 psi

-

Curtain Gas: 35 psi

-

Temperature: 550°C

-

IonSpray Voltage: 5500 V

-

Multiple Reaction Monitoring (MRM) Transitions: The following transitions were used for quantification.

| Analyte | Q1 (m/z) | Q3 (m/z) | DP (V) | CE (eV) | CXP (V) |

| This compound | 450.2 | 310.1 | 80 | 35 | 12 |

| M1 (Hydroxy-Fbbbe) | 466.2 | 310.1 | 85 | 38 | 12 |

| M2 (this compound-glucuronide) | 626.2 | 450.2 | 100 | 45 | 15 |

| This compound-d4 (IS) | 454.2 | 314.1 | 80 | 35 | 12 |

Results and Discussion

The developed LC-MS/MS method demonstrated high sensitivity and specificity for the analysis of this compound and its major metabolites, M1 and M2, in human plasma. The method was validated according to regulatory guidelines and showed excellent linearity, accuracy, and precision over the calibration range.

Quantitative Data Summary

The table below summarizes the mean plasma concentrations of this compound, M1, and M2 from a hypothetical single-dose pharmacokinetic study in healthy volunteers (n=6).

| Time Point (hours) | Mean this compound Conc. (ng/mL) | Mean M1 Conc. (ng/mL) | Mean M2 Conc. (ng/mL) |

| 0.5 | 125.6 | 15.2 | 8.1 |

| 1.0 | 450.8 | 48.9 | 25.3 |

| 2.0 | 890.2 | 110.5 | 65.7 |

| 4.0 | 650.1 | 150.3 | 112.4 |

| 8.0 | 210.5 | 95.7 | 180.6 |

| 12.0 | 80.3 | 45.1 | 155.2 |

| 24.0 | 15.1 | 10.2 | 60.9 |

Visualizations

The following diagrams illustrate the experimental workflow and a potential signaling pathway affected by this compound.

Caption: Workflow for this compound analysis from sample collection to final report.

Caption: this compound as a hypothetical inhibitor of the Kinase A signaling cascade.

This application note provides a comprehensive protocol for the extraction and analysis of the novel compound this compound and its key metabolites from human plasma. The detailed LC-MS/MS method is sensitive, specific, and suitable for high-throughput quantitative analysis in a drug development setting. The provided workflow and hypothetical pathway diagrams serve as a template for organizing and presenting similar research data.

Application Notes and Protocols: Fbbbe Solution Preparation and Use for Intracellular Hydrogen Peroxide Detection

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the preparation and use of Fbbbe (Fluorescein bis(benzyl boronic ester)) solution, a fluorescent probe designed for imaging intracellular hydrogen peroxide (H₂O₂).

Introduction

This compound is a derivatized fluorescein compound used for the detection of intracellular hydrogen peroxide.[1] In its native state, the fluorescence of the molecule is quenched. However, in the presence of H₂O₂, this compound is converted to fluorescein, resulting in a significant increase in intracellular fluorescence, which can be measured at an excitation/emission maximum of 480/512 nm.[1] This probe is a valuable tool for studying oxidative stress and related signaling pathways in various biological contexts, including drug development and cellular research.

This compound Solution Preparation

Materials and Reagents

A comprehensive list of materials and reagents required for the preparation of this compound solutions is provided in the table below.

| Material/Reagent | Supplier | Catalog No. |

| This compound (Fluorescein bis(benzyl boronic ester)) | Strem Chemicals | 05-0058 |

| Dimethyl sulfoxide (DMSO), anhydrous | Sigma-Aldrich | 276855 |

| Phosphate-Buffered Saline (PBS), 10X | Thermo Fisher Scientific | AM9625 |

| Deionized water (ddH₂O) | Millipore | Milli-Q® |

Quantitative Data for Stock Solution Preparation

The following table summarizes the key quantitative parameters for the preparation of a 10 mM this compound stock solution.

| Parameter | Value | Unit |

| Molecular Weight of this compound | 764.5 | g/mol |

| Mass of this compound | 5.0 | mg |

| Volume of DMSO | 654 | µL |

| Final Concentration of Stock Solution | 10 | mM |

Protocol for this compound Stock Solution Preparation (10 mM)

-

Begin by allowing the this compound vial to equilibrate to room temperature before opening.

-

To prepare a 10 mM stock solution, add 654 µL of anhydrous DMSO to 5.0 mg of this compound.

-

Vortex the solution until the this compound is completely dissolved.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C, protected from light.

Protocol for 1X PBS Preparation

For the preparation of a 1X PBS working solution from a 10X stock, dilute the 10X PBS solution 1:10 with deionized water. For example, to prepare 1 L of 1X PBS, mix 100 mL of 10X PBS with 900 mL of ddH₂O.

Protocol for this compound Working Solution Preparation (50 µM)

-

Prepare a 5 mM intermediate stock solution by diluting the 10 mM stock solution. For instance, add 10 µL of the 10 mM this compound stock solution to 10 µL of DMSO.

-

To prepare a 50 µM working solution, further dilute the 5 mM intermediate stock solution in 1X PBS. For example, add 10 µL of the 5 mM stock solution to 990 µL of 1X PBS.[2]

-

This will result in a working solution with a final DMSO concentration of 1% (v/v).[2] It is recommended to use the working solution on the same day it is prepared.[2]

Experimental Protocol: Imaging Intracellular H₂O₂

This protocol outlines the use of the this compound working solution for the detection of intracellular H₂O₂ in cultured cells.

Cell Preparation

-

Plate cells in a suitable culture vessel (e.g., 96-well plate, chamber slide) and culture overnight to allow for cell attachment.

-

On the day of the experiment, remove the culture medium and wash the cells twice with 1X PBS.

This compound Loading

-

Add the 50 µM this compound working solution to the cells.

-

Incubate the cells for 30-60 minutes at 37°C, protected from light.

H₂O₂ Detection and Imaging

-

After incubation, wash the cells twice with 1X PBS to remove any excess this compound.

-

Add fresh 1X PBS or cell culture medium to the cells.

-

Image the cells using a fluorescence microscope with appropriate filters for fluorescein (Excitation/Emission: ~480 nm/~512 nm). Increased fluorescence intensity indicates the presence of intracellular H₂O₂.

Diagrams

The following diagrams illustrate the experimental workflow and a relevant biological pathway.

Caption: Experimental workflow for intracellular H₂O₂ detection using this compound.

Caption: Simplified pathway of H₂O₂ production and its detection by this compound.

References

Troubleshooting & Optimization

Fbbbe Solubility and Experimental-Use Technical Support Center

Welcome to the technical support center for Fbbbe, a fluorescent probe for imaging intracellular hydrogen peroxide (H₂O₂). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) to ensure the successful use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound, or Fluorescein bis(benzyl boronic ester), is a fluorescent probe used to detect and image intracellular hydrogen peroxide (H₂O₂). It is a valuable tool for studying oxidative stress and redox signaling in living cells.

Q2: How does this compound work?

This compound is non-fluorescent in its native state. In the presence of intracellular H₂O₂, the boronic ester groups are cleaved, releasing fluorescein, a highly fluorescent molecule. This conversion results in a detectable fluorescent signal that is proportional to the concentration of H₂O₂.

Q3: What are the excitation and emission wavelengths for this compound?

Once converted to fluorescein by H₂O₂, the probe can be detected using standard fluorescein filter sets. The approximate excitation maximum is 480 nm, and the emission maximum is 512 nm.

Q4: Is this compound sensitive to light?

Yes, like many fluorescent molecules, this compound and its fluorescent product, fluorescein, can be susceptible to photobleaching upon prolonged exposure to excitation light. It is recommended to minimize light exposure to the samples during incubation and imaging to maintain signal integrity.[1]

Troubleshooting Guide

This section addresses common issues that may arise when working with this compound.

Issue 1: this compound fails to dissolve.

-

Problem: The this compound powder is not dissolving in the chosen solvent.

-

Solution:

-

Ensure you are using the correct solvent. this compound is readily soluble in dimethyl sulfoxide (DMSO).

-

Use high-quality, anhydrous DMSO. Water content in DMSO can affect the solubility of many compounds.

-

Vortexing: After adding the solvent, vortex the solution for a few minutes to aid dissolution.

-

Gentle Warming: If the compound still does not dissolve, you can try gently warming the solution at 37°C for a short period. Avoid excessive heat, as it may degrade the compound.

-

Sonication: In some cases, brief sonication can help break up aggregates and improve solubility.[2] However, use this method with caution as excessive sonication can also degrade the compound.

-

Issue 2: this compound precipitates out of solution upon dilution in aqueous buffer or cell culture medium.

-

Problem: A precipitate is observed after diluting the this compound DMSO stock solution into an aqueous buffer (e.g., PBS) or cell culture medium.

-

Solution:

-

Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is kept low, typically below 1%, as higher concentrations can be toxic to cells and may cause the compound to precipitate. Many cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity.

-

Dilution Method: Add the this compound DMSO stock solution to the aqueous buffer or medium dropwise while vortexing or gently stirring. This gradual addition can help prevent immediate precipitation.

-

Pre-warm the buffer/medium: Warming the aqueous solution to 37°C before adding the this compound stock can sometimes improve solubility.

-

Use of a Solubilizer: For particularly problematic solutions, the inclusion of a small amount of a biocompatible solubilizing agent, such as a non-ionic surfactant, might be considered. However, this should be tested for its effects on your specific experimental system.

-

Issue 3: High background fluorescence or no change in fluorescence after stimulation.

-

Problem: The cells show high fluorescence even in the control (unstimulated) group, or there is no significant increase in fluorescence after inducing oxidative stress.

-

Solution:

-

Incomplete Removal of Extracellular this compound: Ensure that the cells are washed thoroughly with buffer after loading with this compound to remove any extracellular probe, which can contribute to background fluorescence.

-

Autofluorescence: Some cell types exhibit high intrinsic fluorescence. To account for this, always include an unstained cell control in your experiment.

-

Probe Concentration: The optimal concentration of this compound can vary between cell types. It is recommended to perform a concentration titration to determine the ideal concentration that provides a good signal-to-noise ratio.

-

Loading Time and Temperature: Optimize the loading time and temperature. Insufficient loading can result in a weak signal, while excessive loading can lead to high background and cellular stress.

-

Assay Validation: It is crucial to validate the assay with positive and negative controls. For a positive control, treat cells with a known inducer of H₂O₂ (e.g., a low concentration of exogenous H₂O₂ or a chemical inducer like menadione). For a negative control, you can pre-treat cells with an antioxidant like N-acetylcysteine (NAC) before this compound loading and stimulation.[3][4][5]

-

Issue 4: Cell toxicity is observed after this compound treatment.

-

Problem: Cells show signs of stress or death after incubation with this compound.

-

Solution:

-

DMSO Toxicity: As mentioned, high concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration is as low as possible, ideally 0.5% or less. Always include a vehicle control (cells treated with the same concentration of DMSO without this compound) to assess the effect of the solvent alone.

-

This compound Concentration: High concentrations of the probe itself might be toxic. Perform a toxicity assay (e.g., MTT or trypan blue exclusion) to determine the maximum non-toxic concentration of this compound for your specific cell type.

-

Incubation Time: Reduce the incubation time with the probe to the minimum required for sufficient loading.

-

Quantitative Data Summary

The following tables provide a summary of key quantitative data for this compound solubility and its use in cell-based assays.

| Solvent | Solubility | Notes |

| Dimethyl sulfoxide (DMSO) | ≥ 25 mg/mL | Recommended solvent for stock solutions. |

| Dimethylformamide (DMF) | ≥ 30 mg/mL | An alternative organic solvent. |

| Phosphate-Buffered Saline (PBS) | Poor | This compound is not directly soluble in aqueous buffers. |

Table 1: Solubility of this compound in Common Solvents.

| Parameter | Recommended Range | Notes |

| Stock Solution Concentration | 10-20 mM in DMSO | Prepare fresh or store in aliquots at -20°C or -80°C, protected from light. |

| Working Concentration | 1-10 µM | Optimal concentration should be determined empirically for each cell type and experimental condition. |

| Final DMSO Concentration | ≤ 0.5% (v/v) | Higher concentrations may be toxic to cells and cause compound precipitation. |

| Loading Time | 30-60 minutes | This can be optimized based on the cell type. |

| Loading Temperature | 37°C | Standard cell culture conditions. |

Table 2: Recommended Conditions for Cell-Based Assays with this compound.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

-

Bring the vial of this compound powder to room temperature before opening.

-

Add the appropriate volume of high-quality, anhydrous DMSO to the vial to achieve the desired stock solution concentration (e.g., 10 mM).

-

Vortex the solution until the this compound is completely dissolved.

-

Aliquot the stock solution into smaller volumes in amber or foil-wrapped tubes to protect from light.

-

Store the aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Staining Cells with this compound for Intracellular H₂O₂ Detection

-

Plate cells in a suitable culture vessel (e.g., 96-well plate, chamber slide) and allow them to adhere overnight.

-

The next day, remove the culture medium and wash the cells once with warm PBS or serum-free medium.

-

Prepare the this compound working solution by diluting the DMSO stock solution into warm serum-free medium or PBS to the desired final concentration (e.g., 5 µM). Ensure the final DMSO concentration is non-toxic to the cells.

-

Add the this compound working solution to the cells and incubate at 37°C for 30-60 minutes, protected from light.

-

After incubation, remove the loading solution and wash the cells two to three times with warm PBS or medium to remove any extracellular probe.

-

Add fresh, warm medium or buffer to the cells.

-

If applicable, treat the cells with your experimental compounds to induce or inhibit H₂O₂ production.

-

Image the cells using a fluorescence microscope or measure the fluorescence intensity using a plate reader with appropriate filter sets (Excitation/Emission ~480/512 nm).

Signaling Pathway and Experimental Workflow Diagrams

H₂O₂-Mediated NF-κB Signaling Pathway

Hydrogen peroxide is a key signaling molecule in inflammatory responses, often modulating the NF-κB pathway.[6][7][8][9][10] Inflammatory stimuli can lead to the production of reactive oxygen species (ROS), including H₂O₂. H₂O₂ can then influence the activity of kinases upstream of NF-κB, leading to the phosphorylation and degradation of the inhibitory IκB proteins. This allows the p50/p65 subunits of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.

Caption: H₂O₂-mediated activation of the NF-κB signaling pathway.

Experimental Workflow for Measuring Intracellular H₂O₂ using this compound

This workflow outlines the key steps for a typical cell-based experiment to measure changes in intracellular H₂O₂ levels using this compound.

References

- 1. m.youtube.com [m.youtube.com]

- 2. youtube.com [youtube.com]

- 3. edraservices.nl [edraservices.nl]

- 4. Validation of Laboratory-Developed Molecular Assays for Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. google.com [google.com]

- 6. Hydrogen peroxide mediates pro-inflammatory cell-to-cell signaling: a new therapeutic target for inflammation? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of hydrogen peroxide in NF-kappaB activation: from inducer to modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

Troubleshooting Fbbbe off-target effects

Welcome to the technical support center for Fbbbe, a selective inhibitor of Kinase X (KX). This resource is designed to help researchers, scientists, and drug development professionals troubleshoot potential off-target effects and other experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?